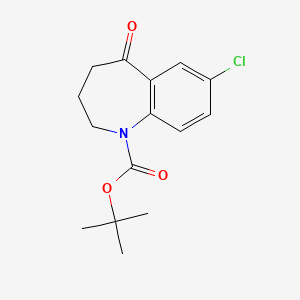

tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate

Description

tert-Butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a bicyclic compound featuring a benzazepine core with a 7-chloro substituent and a tert-butyloxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes. This compound is synthesized via a one-step reaction in sulfuric acid with a 95% yield, as demonstrated by Li Deng-ke et al. . Its structural uniqueness lies in the chlorine atom at position 7, which imparts distinct electronic and steric properties compared to analogs with other substituents.

Properties

Molecular Formula |

C15H18ClNO3 |

|---|---|

Molecular Weight |

295.76 g/mol |

IUPAC Name |

tert-butyl 7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |

InChI |

InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-9-10(16)6-7-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

QWWHJFBKRCXKFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1,2,3,4-tetrahydro-1-benzazepine with tert-butyl chloroformate under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Acylation Reactions at the Benzazepine Nitrogen

The secondary amine in the benzazepine ring undergoes nucleophilic acylation with aromatic acyl chlorides, forming key intermediates for tolvaptan synthesis.

Reaction with 2-methyl-4-nitobenzoyl chloride

In the presence of inorganic bases (e.g., potassium tetrabutoxide), the compound reacts with 2-methyl-4-nitobenzoyl chloride to yield 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. This step is optimized for industrial scalability, with yields improved by using inorganic bases over traditional organic bases like triethylamine .

Reaction with 2-methylbenzoyl chloride

Similarly, the compound reacts with 2-methylbenzoyl chloride under basic conditions to produce 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a direct precursor to tolvaptan .

Acidic Deprotection of the tert-Butyl Carbamate

The tert-butyloxycarbonyl (Boc) group is removed under strongly acidic conditions to regenerate the free amine, enabling further functionalization.

Sulfuric Acid-Mediated Deprotection

Treatment with 80% sulfuric acid at 75°C cleaves the Boc group, yielding 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. This step is critical for downstream modifications, achieving >95% purity after neutralization and filtration .

Conditions :

-

Acid : 80% H₂SO₄

-

Temperature : 75°C

-

Workup : Adjust pH to 7.5–8.0 with NaOH, followed by filtration .

Stability and Functional Group Reactivity

-

Lactam Stability : The 5-oxo group remains intact under standard acylation conditions but is reducible in downstream steps .

-

Chloro Substituent : The 7-chloro group is inert in these reactions, ensuring regioselective modifications at the nitrogen .

This reactivity profile underscores the compound’s versatility as a scaffold in medicinal chemistry.

Scientific Research Applications

Overview

Tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure allows for various applications, particularly in the development of therapeutic agents. This article delves into its scientific research applications, including synthesis processes, biological activities, and potential therapeutic uses.

Synthesis and Preparation

The synthesis of this compound has been explored in various studies. Notably, a novel process involves reacting 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-benzazepine with sulfuric acid under controlled conditions to yield the desired compound. This method has shown improved yields compared to traditional synthetic routes .

Biological Activities

Research indicates that tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine exhibits significant biological activities:

- Vasopressin Receptor Antagonism : It serves as a precursor in the synthesis of tolvaptan, a selective vasopressin receptor antagonist used to treat conditions like hyponatremia associated with congestive heart failure and cirrhosis .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines through apoptosis induction .

- Neuroprotective Effects : Some research has indicated potential neuroprotective effects against neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Case Study 1: Synthesis and Evaluation of Tolvaptan Intermediates

A study published in WO2012046244A1 detailed an efficient synthetic route for preparing intermediates of tolvaptan from tert-butyl 7-chloro-5-oxo compounds. The researchers reported significant improvements in yield and purity using optimized reaction conditions . This work underscores the compound's importance in developing clinically relevant pharmaceuticals.

Case Study 2: Antitumor Screening

In a study assessing various benzazepine derivatives for anticancer activity, tert-butyl 7-chloro compounds demonstrated promising results against several cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis . Further investigations are warranted to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The title compound differs from analogs primarily in the substituents on the benzazepine core. Key comparisons include:

Spectroscopic and Structural Analysis

NMR studies reveal substituent-dependent chemical shift variations (Table 2, Figure 6 in ):

- Regions A (positions 39–44) and B (positions 29–36) : The 7-Cl substituent causes downfield shifts in Region A compared to methyl or CF₃ analogs due to its electronegativity. Region B shifts remain consistent, indicating minimal conformational changes in the benzazepine core .

- Crystallography : SHELX refinement () confirms the title compound’s planar benzazepine ring, with puckering coordinates () similar to unsubstituted analogs.

Methodological Considerations for Comparison

- Graph Theory : Structural similarity assessments using graph-based methods () highlight the title compound’s benzazepine backbone as a conserved motif, with substituents defining functional divergence.

- Validation : Structure validation via SHELXL () ensures accurate comparisons by confirming bond lengths and angles.

Biological Activity

Tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a compound belonging to the benzazepine family, notable for its complex structure and biological activity. This compound has garnered attention due to its role as an intermediate in the synthesis of tolvaptan, a vasopressin V2 receptor antagonist used in treating conditions such as heart failure and hyponatremia. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN2O3. Its structure features a bicyclic system typical of many pharmacologically active compounds. The presence of a chloro substituent and a carboxylate group enhances its chemical reactivity and potential biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H18ClN2O3 |

| Molecular Weight | 300.75 g/mol |

| Chloro Substituent Position | 7 |

| Functional Groups | Carboxylate, Ketone |

This compound has been shown to effectively bind to vasopressin receptors. This binding is significant for its mechanism of action as an antagonist, which modulates water retention and electrolyte balance in the body. Research indicates that the compound exhibits high affinity and selectivity for the V2 receptor subtype.

Case Studies

- Vasopressin Receptor Binding : A study demonstrated that compounds similar to tert-butyl 7-chloro-5-oxo exhibited IC50 values in the low micromolar range for inhibiting vasopressin receptor activity. This suggests potential therapeutic applications in managing fluid balance disorders.

- Synthesis of Tolvaptan : As an intermediate in the synthesis of tolvaptan, research highlighted that tert-butyl 7-chloro-5-oxo contributes to the overall efficacy of the final product in clinical settings. Tolvaptan has been used effectively in treating conditions like heart failure and hyponatremia due to its ability to antagonize vasopressin effects.

Table 2: Biological Activity Overview

| Study | Target | IC50 Value | Outcome |

|---|---|---|---|

| Vasopressin Receptor Binding | V2 Receptor | ~0.5 μM | Effective antagonist |

| Synthesis of Tolvaptan | Intermediate Compound | Not Applicable | Key role in pharmaceutical synthesis |

Pharmacokinetics

The pharmacokinetic properties of tert-butyl 7-chloro-5-oxo have not been extensively documented; however, related compounds have shown favorable absorption and distribution characteristics. The oral bioavailability of tolvaptan suggests that derivatives like tert-butyl 7-chloro-5-oxo may also possess similar properties.

Table 3: Comparative Pharmacokinetics

| Compound | Bioavailability | Half-life |

|---|---|---|

| Tolvaptan | ~100% | 12 hours |

| Related Benzazepines | Variable (10%-50%) | 4-10 hours |

Q & A

Q. What are the recommended synthetic methodologies for preparing tert-butyl 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate with high purity?

Methodological Answer: A high-yield synthesis involves a two-step procedure:

Stage 1 : React 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with magnesium hydroxide in dichloromethane/water at 10°C for 30 minutes to activate intermediates.

Stage 2 : Prolong reaction for 3 hours under controlled conditions to achieve cyclization and Boc-protection.

This method yields 96% purity, confirmed by HPLC (Table 1) .

Q. Table 1: Synthetic Conditions and Yield

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Mg(OH)₂, CH₂Cl₂/H₂O, 10°C | 0.5 h | Intermediate activation |

| 2 | Cyclization/Boc protection | 3 h | 96% |

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Methodological Answer: X-ray diffraction data are collected using a single-crystal source. The SHELX suite (e.g., SHELXL) refines the structure by:

Data processing : Integration of intensity data with SHELXPRO.

Structure solution : Direct methods (SHELXS) for phase determination.

Refinement : Least-squares minimization of atomic displacement parameters and validation via R-factors (<5% for high-resolution data) .

Q. What analytical techniques are critical for assessing purity and identifying impurities?

Methodological Answer: Reverse-phase HPLC with UV detection is standard. Key parameters include:

- Column : C18, 5 µm, 250 mm × 4.6 mm.

- Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

- Detection : 254 nm. Impurities are quantified against retention times (Table 2) .

Q. Table 2: HPLC Retention Times for Impurities

| Impurity | Relative Retention Time | Acceptance Limit (%) |

|---|---|---|

| Main peak | 1.0 | – |

| Impurity A | 0.5 | ≤0.5 |

| Impurity B | 0.6 | ≤0.5 |

| Total impurities | – | ≤2.0 |

Advanced Research Questions

Q. How should researchers address discrepancies between crystallographic bond lengths/angles and computational predictions?

Methodological Answer:

Validation : Use checkCIF/PLATON to detect symmetry mismatches or over-constrained models .

Theoretical comparison : Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare with experimental data.

Refinement adjustment : Re-examine thermal parameters or twinning corrections in SHELXL to resolve outliers .

Q. What methodological frameworks analyze hydrogen bonding patterns in the crystal lattice?

Methodological Answer: Apply graph set analysis (Etter’s formalism):

Pattern identification : Classify H-bonds as chains (C), rings (R), or discrete (D).

Descriptor assignment : Use notation ND<sup>a</sup> (e.g., C(6) for a 6-membered chain).

Energetic relevance : Prioritize strong H-bonds (e.g., N–H···O) driving supramolecular assembly .

Q. How can Cremer-Pople puckering parameters quantify the conformation of the benzazepine ring?

Methodological Answer:

Coordinate system : Define a mean plane via least-squares fitting of ring atoms.

Displacement calculation : Measure perpendicular deviations (zi) of atoms from the plane.

Parameterization : Compute puckering amplitude (q) and phase angle (φ) using:

Q. Table 3: Puckering Parameters for a 7-Membered Ring

| Parameter | Value | Interpretation |

|---|---|---|

| q | 0.45 Å | Moderate puckering |

| φ | 120° | Chair-like distortion |

Q. What strategies reconcile contradictions between NMR data and crystallographic results (e.g., dynamic vs. static conformations)?

Methodological Answer:

Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange (e.g., coalescence temperatures).

DFT-MD simulations : Model ring-flipping barriers and compare with experimental activation energies.

Complementary techniques : Use solid-state NMR to validate crystal packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.